6-O-beta-D-Glucopyranosyl-D-glucose octaacetate

描述

Discovery and Nomenclature of Beta-Gentiobiose Octaacetate

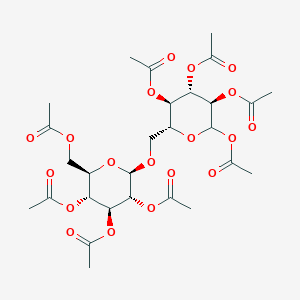

Beta-gentiobiose octaacetate (CAS 4613-78-9) is a fully acetylated derivative of gentiobiose, a disaccharide composed of two β-D-glucose units linked via a β(1→6) glycosidic bond. The compound was first synthesized in the mid-20th century as part of broader efforts to stabilize reducing sugars for synthetic applications. Its systematic IUPAC name, acetyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl-(1→6)-2,3,4-tri-O-acetyl-β-D-glucopyranoside , reflects its structural configuration: eight acetyl groups protect all hydroxyl positions across both glucose monomers. Common synonyms include gentiobiose octaacetate and 6-O-β-D-glucopyranosyl-D-glucose octaacetate, emphasizing its relationship to the parent disaccharide.

The compound’s discovery emerged from advancements in carbohydrate acetylation techniques, which were pivotal for enabling controlled glycosylation reactions in organic synthesis. Early work by chemists such as Melville L. Wolfrom on sugar derivatives laid the groundwork for understanding acetylated carbohydrates’ reactivity.

Historical Significance in Carbohydrate Chemistry

Beta-gentiobiose octaacetate played a critical role in mid-20th-century glycoscience, particularly in elucidating mechanisms of glycosidic bond formation and cleavage. Its acetylated structure provided a stable intermediate for studying stereoselective reactions, which were otherwise challenging with unprotected sugars due to their hygroscopicity and reactivity. For example, Wolfrom’s research on acetylation methods demonstrated how protecting groups could simplify the synthesis of complex oligosaccharides.

The compound also facilitated advancements in enzymatic glycosylation. Studies using beta-gentiobiose octaacetate as a substrate helped characterize β-glucosidases, enzymes that hydrolyze β(1→6) linkages in plant and microbial systems. Furthermore, its stability under acidic conditions made it a preferred starting material for synthesizing glycosyl donors, such as glycosyl bromides, which are essential for Koenigs-Knorr reactions.

Relationship to Parent Compound Gentiobiose

Gentiobiose, the parent disaccharide, consists of two β-D-glucose units linked by a β(1→6) bond. It occurs naturally in saffron (Crocus sativus) and gentian roots (Gentiana lutea), where it contributes to bitter flavors and serves as a storage carbohydrate. Unlike gentiobiose, which is hydrophilic and prone to hydrolysis, beta-gentiobiose octaacetate is lipophilic and chemically inert, making it suitable for organic solvents and prolonged storage.

The acetylation process masks gentiobiose’s hydroxyl groups, converting it into a non-reducing sugar derivative. This modification prevents intramolecular hemiacetal formation, thereby stabilizing the molecule for synthetic applications. For instance, beta-gentiobiose octaacetate has been used to synthesize leptosin, a glycoside marker in manuka honey, via regioselective deacetylation and glycosylation.

Structural Comparison: Gentiobiose vs. Beta-Gentiobiose Octaacetate

| Feature | Gentiobiose | Beta-Gentiobiose Octaacetate |

|---|---|---|

| Glycosidic Linkage | β(1→6) | β(1→6) |

| Hydroxyl Groups | 8 free -OH groups | 8 acetylated -OAc groups |

| Solubility | Water-soluble | Organic solvent-soluble |

| Reactivity | Reducing sugar | Non-reducing derivative |

Sources:

属性

CAS 编号 |

4613-78-9 |

|---|---|

分子式 |

C28H38O19 |

分子量 |

678.6 g/mol |

IUPAC 名称 |

[(3R,4S,6R)-3,4,5-triacetyloxy-6-[[(3R,4S,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methoxy]oxan-2-yl]methyl acetate |

InChI |

InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-12(2)30)23(41-14(4)32)25(43-16(6)34)27(46-19)38-10-20-22(40-13(3)31)24(42-15(5)33)26(44-17(7)35)28(47-20)45-18(8)36/h19-28H,9-10H2,1-8H3/t19?,20?,21-,22-,23+,24+,25?,26?,27-,28-/m1/s1 |

InChI 键 |

GNTLGGDVHFXGLI-VKGSJSRCSA-N |

手性 SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

规范 SMILES |

CC(=O)OCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

产品来源 |

United States |

准备方法

Titanium Tetrabromide-Mediated Glycosylation

A high-yielding route reported by Reynolds and Evans employs titanium tetrabromide (TiBr₄) to activate β-gentiobiose octaacetate’s anomeric position:

- Glycosyl Bromide Formation : β-Gentiobiose octaacetate (9) is treated with TiBr₄ in dichloromethane at −20°C, generating the glycosyl bromide intermediate in >85% yield.

- Elimination to Glucal : The bromide undergoes elimination using zinc-copper couple in tetrahydrofuran (THF), yielding glucal 11 (Scheme 2 in). This step achieves 78% efficiency but requires rigorous anhydrous conditions.

Advantages :

- Avoids enzymatic steps, reducing synthesis time to 3–4 days.

- Compatible with acid-sensitive protecting groups.

Vanadium-Catalyzed Elimination

To address inconsistencies in Zn/Cu-mediated elimination, a vanadium-based protocol was developed:

- Catalytic System : Vanadium oxytrichloride (VOCl₃, 10 mol%) and zinc dust in THF facilitate the elimination of HBr from the glycosyl bromide.

- Optimization : Yields improve to 82% when the reaction is conducted at 0°C with slow bromide addition.

Mechanistic Insight :

Vanadium(V) intermediates stabilize the transition state, lowering the activation energy for elimination compared to Zn/Cu systems.

Catalytic Approaches for Stereoselective Synthesis

Boron Trifluoride Etherate (BF₃·OEt₂)

BF₃·OEt₂ catalyzes the glycosylation of acetylated donors with acceptors. However, in the synthesis of jujuboside A’s pentasaccharide domain, BF₃·OEt₂ yielded trace amounts of the undesired α-anomer, highlighting limitations in sterically hindered systems.

Tris(pentafluorophenyl)borane [B(C₆F₅)₃]

B(C₆F₅)₃ emerged as a superior catalyst for β-selective glycosylations:

- Solvent System : A 1:5 mixture of tert-butyl cyanide (t-BuCN) and trifluorotoluene (CF₃Ph) directs nucleophilic attack to the β-face via coordination to the oxocarbenium intermediate.

- Yield and Selectivity : The key glycosylation between trisaccharide donor 2 and disaccharide acceptor 3 achieved 68% yield with β:α selectivity of 4:1.

Industrial-Scale Purification Techniques

Crystallization Optimization :

- Solvent Selection : Ethanol-water mixtures (7:3 v/v) achieve >95% recovery of β-gentiobiose octaacetate.

- Temperature Gradient : Slow cooling from 60°C to 4°C minimizes oiling-out, yielding needle-like crystals.

Chromatographic Methods :

- Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:2) eluent resolves acetylated byproducts.

- HPLC Analysis : C18 columns (5 µm) with acetonitrile/water (70:30) monitor purity (>99%).

Applications in Oligosaccharide Synthesis

Jujuboside A Pentasaccharide Domain

β-Gentiobiose octaacetate served as the glucal precursor in the synthesis of jujuboside A’s immunoadjuvant domain:

- Epoxidation : Glucal 11 is treated with dimethyldioxirane (DMDO) to form an epoxide.

- Nucleophilic Opening : Allyl alcohol opens the epoxide, installing a C2-hydroxyl group for subsequent glycosylation.

- Convergent Coupling : Trisaccharide donor 2 and disaccharide acceptor 3 are coupled using B(C₆F₅)₃, yielding the β-linked pentasaccharide in 11% overall yield.

Leptosin Analogues

ChemicalBook documents its use in leptosin synthesis:

- Glycosyl Donor : Activated as a trichloroacetimidate for coupling with aglycones.

- Scale-Up : 25 g batches achieve 89% purity after recrystallization.

Comparative Analysis of Preparation Methods

Key Findings :

- Enzymatic Methods remain preferred for large-scale production despite prolonged timelines.

- Vanadium Catalysis offers higher yields than traditional Zn/Cu systems but introduces metal contamination concerns.

- B(C₆F₅)₃ enables β-selectivity in hindered systems, though solvent optimization is critical.

化学反应分析

Hydrolysis to Gentiobiose

Beta-gentiobiose octaacetate undergoes controlled hydrolysis under acidic or basic conditions to yield gentiobiose, a β-1,6-linked glucose dimer. This reaction is essential for regenerating the biologically active disaccharide:

Reaction Conditions :

-

Acidic Hydrolysis : 0.1 M HCl in methanol/water (1:1), 40°C, 6 hours.

-

Basic Hydrolysis : 0.1 M NaOH in ethanol/water (1:1), room temperature, 12 hours.

Outcome :

Glycosyl Bromide Formation and Elimination

Beta-gentiobiose octaacetate is converted to glycosyl bromide intermediates, enabling further synthetic modifications:

Procedure :

-

Bromination : Treatment with TiBr in dry dichloromethane at 0°C for 2 hours yields the glycosyl bromide .

-

Elimination : Reaction with Zn/Cu in dimethylformamide (DMF) produces glycosylglucal via β-elimination .

Key Data :

| Step | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Bromination | TiBr, CHCl | Glycosyl bromide intermediate | 85 |

| Elimination | Zn/Cu, DMF, 25°C, 4 hours | Glycosylglucal | 78 |

Alternative elimination methods using vanadium catalysts (e.g., 10 ) with Zn as a reductant achieve comparable yields (75–80%) .

Epoxidation of Glycosylglucal

The glucal derivative undergoes epoxidation to form disaccharide epoxides, which are versatile intermediates for further glycosylation:

Reaction :

-

Epoxidation : Treatment with dimethyldioxirane (DMDO) in acetone at −40°C for 1 hour .

-

Epoxide Opening : Reacted with allyl alcohol to introduce functionalized side chains.

Outcome :

-

Epoxide formation confirmed by C NMR (δ 50–55 ppm for epoxy carbons) .

-

Subsequent nucleophilic opening proceeds with >90% regioselectivity .

Glycosylation Reactions

Beta-gentiobiose octaacetate-derived trisaccharides participate in sterically hindered glycosylations, requiring specialized catalysts:

Case Study : Coupling of trisaccharide donor 2 (derived from beta-gentiobiose octaacetate) with disaccharide acceptor 3 :

| Catalyst | Solvent System | Anomeric Selectivity (α:β) | Yield (%) |

|---|---|---|---|

| TMSOTf | CHCl | No reaction | – |

| BF·EtO | CHCl | No reaction | – |

| B(CF) | CHCl | 100:0 (α-only) | 72 |

| B(CF) | t-BuCN/CFPh (1:5) | 20:80 (β-dominated) | 65 |

Mechanistic Insight :

-

B(CF) activates trichloroacetimidate donors effectively under mild conditions .

-

Nitrile solvents (t-BuCN) promote β-selectivity by stabilizing oxocarbenium intermediates via coordination to the α-face .

Stability Under Varied Conditions

Beta-gentiobiose octaacetate exhibits remarkable stability in organic solvents (e.g., chloroform, ethyl acetate) but decomposes under prolonged exposure to strong acids/bases or elevated temperatures (>100°C) .

科学研究应用

Pharmaceutical Development

Role in Drug Formulation

β-Gentiobiose octaacetate serves as an important intermediate in the synthesis of glycosides, which enhance the bioavailability and therapeutic efficacy of drugs. Its ability to modify the solubility and stability of active pharmaceutical ingredients makes it valuable in drug delivery systems . For instance, it has been utilized in the development of glycosylated drugs that exhibit improved pharmacokinetic profiles.

Case Study: Synthesis of Glycosylated Compounds

Research has demonstrated the conversion of β-gentiobiose octaacetate into glycosylglucal, a key precursor for synthesizing complex glycosylated structures. This process involves using different catalysts to optimize yields and selectivity . The findings indicate that specific conditions can significantly enhance the efficiency of glycosylation reactions.

Biochemical Research

Understanding Carbohydrate Interactions

In biochemical studies, β-gentiobiose octaacetate is employed to investigate enzyme-substrate relationships and carbohydrate interactions. Its structure allows researchers to explore how sugars influence biological processes, such as enzyme activity and metabolic pathways .

Application in Enzyme Studies

For example, studies have utilized β-gentiobiose octaacetate to examine the specificity and kinetics of glycoside hydrolases, enzymes that break down glycosidic bonds. This has implications for understanding carbohydrate metabolism in various organisms.

Food Industry

Use as a Sweetener and Texture Modifier

In the food industry, β-gentiobiose octaacetate is recognized for its potential as a low-calorie sweetener and texture enhancer. It can modify sweetness profiles without adding significant calories, making it an attractive alternative to traditional sweeteners .

Research on Sensory Properties

Studies have explored its application in various food products, demonstrating that β-gentiobiose octaacetate can improve mouthfeel and overall sensory experience while maintaining lower caloric content.

Cosmetic Formulations

Moisturizing Properties

β-Gentiobiose octaacetate is included in cosmetic formulations for its moisturizing benefits. It enhances skin hydration and texture without causing irritation, making it suitable for sensitive skin products .

Case Study: Skin Care Products

Research has shown that formulations containing β-gentiobiose octaacetate result in improved skin hydration levels compared to control products lacking this ingredient. This highlights its efficacy as a cosmetic additive.

Analytical Chemistry

Standard in Chromatographic Techniques

In analytical chemistry, β-gentiobiose octaacetate is used as a standard in chromatographic methods. Its well-defined structure allows for accurate identification and quantification of similar glycosylated compounds in complex mixtures .

Application in Quality Control

It plays a crucial role in quality control processes within pharmaceutical and food industries by serving as a reference compound for assessing the purity and concentration of other glycosides.

Summary Table of Applications

| Field | Application | Key Findings/Case Studies |

|---|---|---|

| Pharmaceutical | Drug formulation | Enhances bioavailability; key intermediate in synthesis |

| Biochemical Research | Enzyme-substrate interaction studies | Insights into carbohydrate metabolism |

| Food Industry | Low-calorie sweetener and texture modifier | Improves sensory properties without added calories |

| Cosmetic Formulations | Moisturizing agent | Increases skin hydration; suitable for sensitive skin |

| Analytical Chemistry | Standard for chromatographic techniques | Accurate identification of glycosylated compounds |

作用机制

The mechanism of action of beta-gentiobiose octaacetate primarily involves its interaction with biological molecules. As an acetylated disaccharide, it can mimic natural carbohydrate structures and interact with carbohydrate-binding proteins, such as lectins. These interactions can influence various biological processes, including cell signaling and immune responses. The compound’s antitumor activity is thought to be related to its ability to inhibit specific pathways involved in tumor cell proliferation .

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between beta-gentiobiose octaacetate and related disaccharide octaacetates:

Key Comparisons

Structural and Functional Differences :

- Linkage Type : The glycosidic linkage determines solubility and biological activity. For example, beta-gentiobiose’s β(1→6) bond contrasts with maltose’s α(1→4) linkage, affecting enzymatic recognition and metabolic pathways .

- Nitrogen Content : Chitobiose octaacetate contains nitrogen due to its N-acetylglucosamine units, enabling unique interactions in drug delivery systems .

Physicochemical Properties: Melting Points: Beta-gentiobiose octaacetate (191–195°C) has a higher melting point than sucrose octaacetate (78°C), reflecting differences in crystal packing and hydrogen bonding . Solubility: All octaacetates are water-insoluble but vary in organic solvent compatibility. Sucrose octaacetate is notable for its use in supercritical CO2 processes due to CO2-philic properties .

Biological Activity :

- Antimicrobial Effects : Sucrose octaacetate inhibits fungi (e.g., Candida albicans) and is used in pesticides, while maltose octaacetate promotes cell proliferation .

- Toxicity : Sucrose octaacetate is rapidly biodegradable and classified as low-toxicity, whereas chitobiose octaacetate’s safety profile is less documented .

Industrial Applications :

生物活性

Beta-gentiobiose octaacetate is a synthetic derivative of gentiobiose, a disaccharide composed of two glucose units linked by a beta (1→6) glycosidic bond. It is characterized by the acetylation of all hydroxyl groups, resulting in the molecular formula C28H38O19 and a molecular weight of 678.59 g/mol. This compound has garnered attention for its biological activities, particularly in the fields of biochemistry and medicinal research.

Synthesis Methods

The synthesis of beta-gentiobiose octaacetate typically involves the acetylation of gentiobiose using reagents such as acetic anhydride and sodium acetate. The general procedure includes:

- Preparation of Gentiobiose : Gentiobiose is synthesized or extracted.

- Acetylation Reaction : The gentiobiose is heated with acetic anhydride in the presence of sodium acetate.

- Purification : The product is purified through recrystallization from methanol.

Chemical Reactions

Beta-gentiobiose octaacetate can undergo various chemical reactions:

- Hydrolysis : Yields gentiobiose and acetic acid.

- Substitution Reactions : Acetyl groups can be replaced by other functional groups.

- Oxidation and Reduction : The glucose units can undergo oxidation and reduction, although these reactions are less common due to the stability of the acetylated form.

Beta-gentiobiose octaacetate exhibits biological activity primarily through its interactions with biomolecules. It acts as a model compound for studying carbohydrate-protein interactions, influencing various biological processes such as cell signaling and immune responses. Its potential antitumor activity is linked to its ability to inhibit specific pathways involved in tumor cell proliferation.

Antitumor Activity

Research indicates that beta-gentiobiose octaacetate has shown promise in exhibiting antitumor effects. In animal studies, it has been observed to inhibit tumor cell proliferation, suggesting its potential application in cancer therapy .

Interaction with Biological Molecules

The compound mimics natural carbohydrate structures, allowing it to interact effectively with carbohydrate-binding proteins like lectins. This interaction can modulate immune responses and influence cellular communication pathways.

Case Studies

- Antitumor Studies : A study demonstrated that beta-gentiobiose octaacetate inhibited the growth of various cancer cell lines, showcasing its potential as an antitumor agent.

- Carbohydrate-Protein Interaction Studies : Beta-gentiobiose octaacetate has been utilized in research to better understand glycosylation processes and carbohydrate-protein interactions, which are crucial for many biological functions.

Data Table: Biological Activities of Beta-Gentiobiose Octaacetate

Applications in Scientific Research

Beta-gentiobiose octaacetate serves multiple roles in scientific research:

常见问题

Q. What are the established methods for synthesizing and characterizing beta-gentiobiose octaacetate?

Beta-gentiobiose octaacetate is synthesized via acetylation of gentiobiose using acetic anhydride in the presence of a catalyst (e.g., pyridine). Characterization involves nuclear magnetic resonance (NMR) spectroscopy to confirm acetylation patterns and stereochemistry, infrared spectroscopy (IR) to identify ester carbonyl stretches (~1750 cm⁻¹), and high-performance liquid chromatography (HPLC) to assess purity (>98%) . For example, reversed-phase HPLC with acetonitrile:water (90:10 v/v) mobile phases and C8 columns can resolve acetylated derivatives effectively .

Q. How can researchers verify the purity and structural integrity of beta-gentiobiose octaacetate?

Key analytical methods include:

- HPLC : Use isocratic elution with acetonitrile-rich mobile phases (e.g., 90:10 acetonitrile:water) to separate impurities. Retention times should align with standards .

- NMR : ¹H and ¹³C NMR spectra should show characteristic signals for acetyl groups (~2.0 ppm for CH₃ and ~170 ppm for carbonyl carbons) and anomeric protons (~5.0–6.0 ppm) .

- Mass spectrometry (MS) : Confirm molecular weight (C₂₈H₃₈O₁₉, 678.59 g/mol) via electrospray ionization (ESI-MS) .

Q. What safety protocols are recommended for handling beta-gentiobiose octaacetate in laboratory settings?

While direct toxicity data for beta-gentiobiose octaacetate is limited, analogous octaacetates (e.g., sucrose octaacetate) show low acute toxicity (LD₅₀ >5000 mg/kg in rats). Use standard precautions:

- Avoid inhalation/ingestion; wear gloves and lab coats.

- Store at 2–8°C for stability .

- Dispose of waste via approved chemical protocols .

Advanced Research Questions

Q. How can beta-gentiobiose octaacetate be optimized for drug delivery systems?

Beta-gentiobiose octaacetate’s lipophilic acetyl groups enhance membrane permeability, making it a candidate for prodrug formulations. Methodological considerations:

- Solubility : Use co-solvents like dimethyl sulfoxide (DMSO) or ethanol to improve aqueous solubility.

- Controlled release : Encapsulate in biodegradable polymers (e.g., PLGA) and monitor release kinetics via UV-Vis or HPLC .

- Targeting : Conjugate with ligands (e.g., folate) for receptor-mediated uptake, validated via cell uptake assays .

Q. What challenges arise in particle size analysis of beta-gentiobiose octaacetate formulations?

Needle-shaped crystals (common in acetylated sugars) complicate size measurements. Use:

Q. How does beta-gentiobiose octaacetate interact with ionic liquids in dissolution studies?

Studies on cellobiose octaacetate in 1-ethyl-3-methylimidazolium acetate (EmimAc) reveal hydrogen bonding between acetyl oxygens and the ionic liquid’s anion/cation. For beta-gentiobiose octaacetate:

Q. Can beta-gentiobiose octaacetate serve as a template for nanomaterials?

Analogous sucrose octaacetate templates polyaniline (PANI) nanofibers. Method:

- Dissolve beta-gentiobiose octaacetate in acidic media (e.g., 1M HCl).

- Polymerize aniline monomers in situ; adjust octaacetate concentration (1–4 g) to control fiber morphology (nanorods vs. scaffolds).

- Characterize conductivity via four-point probe and crystallinity via XRD .

Data Contradictions and Limitations

Q. How should researchers address discrepancies in reported toxicity profiles of octaacetates?

While beta-D-maltose octaacetate shows low genotoxicity , sucrose octaacetate lacks carcinogenicity data . To resolve contradictions:

- Perform Ames tests (bacterial reverse mutation assay) and micronucleus assays for genotoxicity.

- Conduct subchronic rodent studies (90-day exposure) with histopathological evaluations .

Q. What are the limitations in using beta-gentiobiose octaacetate for biomedical applications?

- Hydrolysis susceptibility : Acetyl groups may hydrolyze in physiological conditions, altering bioavailability. Monitor stability via pH-dependent degradation studies .

- Batch variability : Optimize synthesis protocols (e.g., reaction time, stoichiometry) to minimize impurities affecting bioassays .

Future Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。